molecular formula C8H14N4O B1268670 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide CAS No. 313050-27-0

3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide

Cat. No. B1268670
M. Wt: 182.22 g/mol
InChI Key: ZXLNFPQNUBZTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, which are similar to "3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide", involves the reaction of dimethyl 5-aryl-2,3-dihydro-3,3-dimethyl-1-oxo-1H,5H-pyrazolo[1,2–a]pyrazole-6,7-dicarboxylates with hydrazine hydrate. This process results in stereoselective ring opening, yielding propanohydrazides with high yields (Turk et al., 2002)(Turk et al., 2002).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively analyzed through various techniques. For instance, a study on a similar pyrazole derivative, (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, detailed its structure using FT-IR, NMR, ESI-MS, and single crystal X-ray diffraction (XRD) (Karrouchi et al., 2020)(Karrouchi et al., 2020).

Chemical Reactions and Properties

The chemical reactions and properties of pyrazole derivatives are influenced by their structural characteristics. For example, the planarity of CH3 groups linked to the N atom in similar compounds supports high reactivities in their free base and cationic species (Karrouchi et al., 2020)(Karrouchi et al., 2020).

Physical Properties Analysis

Physical properties such as solvation energy, stability in solution, and vibrational modes are crucial for understanding the behavior of pyrazole derivatives in various environments. The solvation energy and stability in solution of similar compounds have been thoroughly studied, highlighting their potential in various applications (Karrouchi et al., 2020)(Karrouchi et al., 2020).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including their reactivity and potential as ligands in coordination chemistry, are of significant interest. Their reactivity is influenced by the molecular structure, as shown in the synthesis and characterization of various derivatives (Karrouchi et al., 2020)(Karrouchi et al., 2020).

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Turk et al. (2002) explored the stereoselective ring opening of dimethyl 5-aryl-2,3-dihydro-3,3-dimethyl-1-oxo-1H,5H-pyrazolo[1,2–a]pyrazole-6,7-dicarboxylates with hydrazine hydrate, yielding propanohydrazides with high yields and determining the X-ray structure of one derivative (Turk et al., 2002).
  • Antioxidant Properties :

    • Karrouchi et al. (2019) synthesized a series of novel 3,5-dimethyl-1H-pyrazole derivatives with hydrazine, finding that some compounds exhibited significant antioxidant activity, particularly in radical scavenging capacity and iron binding abilities (Karrouchi et al., 2019).
  • Antibacterial Activity :

    • Al-Smaisim (2012) studied the antibacterial properties of a series of 3,5-dimethyl-1H-pyrazole derivatives, finding that they exhibited good antibacterial activity against various bacterial species (Al-Smaisim, 2012).
  • Corrosion Inhibition :

    • El Arrouji et al. (2020) investigated dimethyl-1H-pyrazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating significant inhibition efficiency and adsorption behavior (El Arrouji et al., 2020).
  • Metallomacrocyclic Complexes :

    • Guerrero et al. (2008) synthesized new 3,5-dimethylpyrazolic hybrid ligands and palladium(II) complexes, characterizing their structures and investigating their stability and conformers in solution (Guerrero et al., 2008).
  • Fungicidal Activity :

    • Xiaodong Yang (2008) prepared twelve novel hydrazone derivatives containing pyrazole rings, with some showing moderate fungicidal activity (Yang, 2008).
  • Complex Formation Studies :

    • Khachatryan et al. (2017) explored the synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanal oxime and its complex formation with PdCl2, also studying its thermal stability and anticonvulsant properties (Khachatryan et al., 2017).
  • Anticancer Activity :

    • Metwally et al. (2016) synthesized a range of derivatives based on 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, evaluating their anticancer activity and proposing mechanisms for their formation (Metwally et al., 2016).

Safety And Hazards

There is no specific safety and hazard information available for “3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide”. However, Sigma-Aldrich provides this product as-is and makes no representation or warranty whatsoever with respect to this product3.


Future Directions

There is no specific information available about the future directions of research involving “3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide”. However, given its unique properties, it may have potential applications in various fields of research and industry4.


properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-6-5-7(2)12(11-6)4-3-8(13)10-9/h5H,3-4,9H2,1-2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLNFPQNUBZTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358808
Record name 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide

CAS RN

313050-27-0
Record name 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.